3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core with a ketone group at position 2. Its structure includes:
- Position 1: A 2-fluorophenylmethyl (–CH₂–C₆H₃F) substituent, introducing steric bulk and fluorinated hydrophobicity.
- Position 6: A methoxy (–OCH₃) group, which may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-17-8-11-20(12-9-17)32(29,30)24-16-27(15-18-6-4-5-7-22(18)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJHBRQMIAETPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Substitution Reactions:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonyl and fluorophenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Variations
Functional Group Analysis
The 3-chlorobenzenesulfonyl group in introduces stronger electron-withdrawing effects, which may influence binding to polar active sites.
Benzyl Substituents :
- The 2-fluorophenylmethyl group in the target compound offers ortho-substitution steric effects, contrasting with the para-substituted 4-methylbenzyl or 4-chlorobenzyl . Fluorine’s electronegativity may enhance metabolic stability.
Position 6/7 Modifications: The 6-methoxy group in the target compound improves solubility compared to 6-ethoxy or 6-fluoro .
Research Findings and Implications
While the provided evidence lacks explicit biological or physicochemical data, structural trends suggest:
- Lipophilicity : The 4-ethyl and 2-fluorobenzyl groups in the target compound may confer intermediate logP values compared to the more lipophilic 4-isopropyl or polar 3-chloro analogs.
- Enzyme Binding : Sulfonyl groups are common in protease or kinase inhibitors; substituent positioning (e.g., 4-ethyl vs. 3-chloro) could modulate target affinity .
- Synthetic Accessibility: The methoxy group at position 6 may simplify synthesis compared to ethoxy or diethylamino derivatives, which require additional alkylation steps .
Biological Activity
3-(4-ethylbenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinoline core followed by the introduction of functional groups such as the ethylbenzenesulfonyl and fluorophenyl moieties. The synthetic pathway is crucial as it influences the biological activity of the resulting compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including those similar to this compound. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines.
In particular, a study evaluated a series of quinoline derivatives against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines. The results indicated that certain derivatives displayed significant cytotoxicity with GI50 values below 10 µM, suggesting potent anticancer activity .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 8.03 |
| Compound B | MDA-MB-468 | 6.57 |
| Compound C | MDA-MB-468 | 2.94 |
The mechanism by which this class of compounds exerts its biological effects often involves the inhibition of key signaling pathways associated with cancer progression. For example, some studies have indicated that quinoline derivatives can inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation .
Additionally, they may also act on other molecular targets such as protein kinases or transcription factors involved in tumorigenesis. The specific interactions and binding affinities can vary based on the substituents on the quinoline core.
Case Studies
- Case Study on MDA-MB-468 Cells : A recent investigation focused on a related compound's effect on MDA-MB-468 cells. It was found that treatment resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 5 µM. This study supports the hypothesis that modifications to the quinoline structure can enhance anticancer efficacy.
- Synergistic Effects : Another relevant study explored the combination therapy involving quinoline derivatives and existing chemotherapeutics like gefitinib. The findings suggested that certain derivatives not only inhibited growth but also enhanced the effects of gefitinib through synergistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
